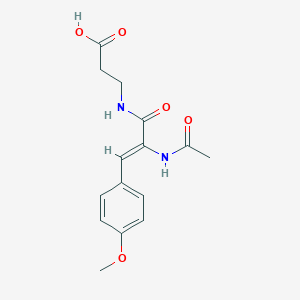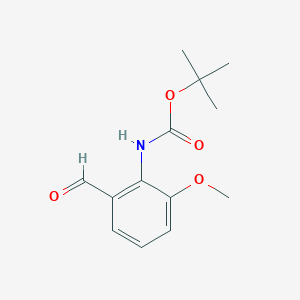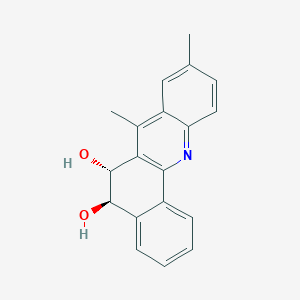
3-Amino-2-(2,4-difluorophenoxy)pyridine
説明
Synthesis Analysis
The synthesis of related pyridine derivatives involves various strategies including the tandem C-F bond cleavage protocol, which is a method for synthesizing poly-substituted pyridines. This approach is significant for the development of novel compounds, including those with difluorophenoxy groups, by breaking the C-F bond of the anionically activated fluoroalkyl group in high yields under noble metal-free conditions (Chen et al., 2010).
Molecular Structure Analysis
Single crystal X-ray diffraction studies have been pivotal in understanding the molecular and crystal structures of related compounds. For instance, complexes of related structures with dioxane and pyridine have been synthesized and their structures investigated by X-ray analysis, offering insights into the spatial arrangement of atoms and the bonding within the molecules (Rybalova et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of pyridine derivatives, including those with amino and difluorophenoxy groups, is diverse. For example, the acylation of pyrrolidine-2,4-diones, a reaction relevant to the synthesis of 3-acyltetramic acids, highlights the chemical transformations these compounds can undergo. This process involves the acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids (Jones et al., 1990).
Physical Properties Analysis
The physical properties, including solubility and film-forming capabilities of related pyridine-containing compounds, have been studied. Novel fluorinated polyimides derived from diamine monomers, including those related to the 3-amino-2-(2,4-difluorophenoxy)pyridine structure, exhibit good solubility in strong polar solvents and can form flexible, tough, and transparent films. These materials show promising optical and dielectric properties, important for high-performance applications (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties of pyridine derivatives, such as reactivity towards various chemical agents and conditions, have been explored through synthesis and characterizations. For example, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides demonstrates the chemical versatility of pyridine derivatives. This method allows for the introduction of different substituents at specific positions on the pyridine ring, showcasing the compound's chemical flexibility (Boto et al., 2001).
科学的研究の応用
Antimicrobial and Antioxidant Activity Research indicates that derivatives of 2-amino-pyridine, which are structurally similar to 3-Amino-2-(2,4-difluorophenoxy)pyridine, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds, specifically 2-amino-3-cyanopyridine derivatives, have shown significant activity against various microbial strains and have exhibited promising antioxidant properties. Such derivatives occupy a prime position in scientific research due to their diverse applications, including potential therapeutic uses (Lagu & Yejella, 2020).
Antimycobacterial and Antifungal Profile Another study explored the synthesis of functionalized H-[1]benzopyrano[2,3-b]pyridine derivatives, which are structurally related to 3-Amino-2-(2,4-difluorophenoxy)pyridine, and evaluated their antimycobacterial and antimicrobial profile. Some of these derivatives demonstrated high inhibitory activity against Mycobacterium tuberculosis and showed potent antibacterial activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa. These findings underscore the potential of such compounds in developing new antimicrobial agents (Haveliwala et al., 2013).
Synthesis and Applications in Organic Chemistry The research on the synthesis of poly-substituted pyridines, including those with 3-H, 3-F, and 3-trifluoromethyl groups, has been advanced through innovative strategies involving the breaking of C-F bonds. This method allows for the creation of various substituted pyridines under metal-free conditions, providing a supplementary approach to pyridine synthesis. Such advances are crucial for the development of new materials and chemicals with diverse industrial and pharmaceutical applications (Chen et al., 2010).
Photoelectron and Luminescent Properties Studies on pyridine derivatives have also extended to their photoelectron spectroscopy, SEM, TEM measurements, and luminescent properties. Compounds such as 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-yl-benzamides have been characterized for their aggregation-enhanced emission (AEE) in various solvent polarities. These findings have implications for the development of new materials with potential applications in sensing, imaging, and optoelectronics (Srivastava et al., 2017).
特性
IUPAC Name |
2-(2,4-difluorophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPVQAHEFVXVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371014 | |
| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(2,4-difluorophenoxy)pyridine | |
CAS RN |
175135-63-4 | |
| Record name | 2-(2,4-Difluorophenoxy)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175135-63-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)


![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)



![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)





